Ixazomib - 1072833-77-2

Ixazomib

Catalog Number: EVT-270206
CAS Number: 1072833-77-2
Molecular Formula: C14H19BCl2N2O4
Molecular Weight: 361.02866
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ixazomib, also known by its chemical name (1R,2S,5R)-6-Amino-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]-2-((S)-2-methoxypropanamido)hexanamide, is a second-generation proteasome inhibitor []. It is a reversible inhibitor, unlike its predecessor, bortezomib []. Ixazomib citrate, the prodrug of Ixazomib, is orally bioavailable and rapidly hydrolyzes to the active moiety, Ixazomib, in plasma [].

Ixazomib plays a crucial role in scientific research, particularly in the field of oncology, as a tool to understand the mechanisms of proteasome inhibition and its effects on cancer cells [, ]. Its oral bioavailability and manageable toxicity profile make it a valuable agent in preclinical and clinical studies for various cancers, including multiple myeloma and lymphoma [, , , , , ].

Mechanism of Action

Ixazomib exerts its anti-cancer effects primarily by inhibiting the chymotrypsin-like activity of the beta 5 subunit of the 20S proteasome []. The proteasome is a cellular complex responsible for degrading damaged and ubiquitinated proteins, essential for normal cellular function []. By inhibiting the proteasome, Ixazomib disrupts proteostasis, leading to an accumulation of misfolded proteins and ultimately triggering apoptosis (programmed cell death) in cancer cells [, ].

  • Upregulation of p21: Ixazomib has been shown to increase the expression of p21, a cell cycle inhibitor, leading to cell cycle arrest and contributing to its anti-tumor activity [].
  • Redox modulation: Ixazomib can induce oxidative stress and decrease intracellular glutathione (GSH) levels, contributing to cell death. This effect appears to be redox-dependent, as treatment with antioxidants like N-acetyl cysteine (NAC) can mitigate these effects [].
  • Autophagy induction: Ixazomib treatment can lead to increased cytoplasmic lysosomal abundance and activation of Cathepsin D, a lysosomal enzyme, suggesting a role for autophagy (a cellular self-degradation process) in Ixazomib-induced cell death [].
  • MAPK signaling modulation: Ixazomib can induce changes in the MAPK signaling pathway, which regulates various cellular processes, including proliferation and survival. These effects appear to be cell-type specific, with different MAPK components playing critical roles in mediating Ixazomib-induced cell death in T-cell lymphoma and Hodgkin lymphoma cells [].
Applications

a) Multiple Myeloma:

  • Relapsed/Refractory Multiple Myeloma (RRMM): Ixazomib, in combination with lenalidomide and dexamethasone, has demonstrated significant clinical efficacy in treating RRMM, improving progression-free survival compared to lenalidomide and dexamethasone alone [, ].
  • Newly Diagnosed Multiple Myeloma (NDMM): Ixazomib-based regimens are being investigated as induction, consolidation, and maintenance therapies in NDMM, showing promising results in terms of response rates and survival outcomes [, , ].

b) Lymphoma:

  • T-cell lymphoma (TCL) and Hodgkin Lymphoma (HL): Preclinical studies have demonstrated potent anti-tumor activity of Ixazomib in TCL and HL cell lines and xenograft models []. Ixazomib alone and in combination with other agents, such as the HDAC inhibitor belinostat, is being explored for its potential therapeutic benefit in these lymphomas [, ].

c) Acute Myeloid Leukemia (AML):

  • NPM1-Wild Type AML: Research suggests that Ixazomib exhibits anti-neoplastic activity against NPM1-wild type AML by inhibiting FOXM1, a transcription factor associated with chemoresistance [].
  • Older Adults with AML: Clinical trials are investigating the safety and efficacy of Ixazomib in combination with conventional chemotherapy in older adults with AML [].

d) Stem Cell Mobilization:

  • Hematopoietic Progenitor Cell (HSPC) Mobilization: Preclinical studies in mice have demonstrated that Ixazomib can induce rapid mobilization of HSPCs, highlighting its potential as a novel mobilizing agent for transplantation [].

e) Understanding Proteasome Inhibition:

  • Ixazomib serves as a valuable tool for researchers to study the intricacies of proteasome inhibition and its downstream effects on various cellular pathways in both normal and cancerous cells [, , ].
Future Directions
  • Biomarker-driven Therapy: Research on identifying predictive biomarkers for Ixazomib response in various cancers is crucial for optimizing treatment strategies and improving patient outcomes [].
  • Rational Combination Therapies: Exploring synergistic combinations of Ixazomib with other targeted therapies, such as MAPK inhibitors or UPR inhibitors, holds promise for enhancing its efficacy and overcoming resistance mechanisms [, , ].
  • Expanding Clinical Applications: Investigating the potential of Ixazomib in other hematologic malignancies and solid tumors, particularly those with vulnerabilities to proteasome inhibition or related pathways, warrants further investigation [].
  • Improving Stem Cell Mobilization Strategies: Further preclinical and clinical studies are needed to fully evaluate the efficacy and safety of Ixazomib as a stem cell mobilizing agent and to optimize its use in transplantation settings [].
  • Overcoming Resistance Mechanisms: Research focusing on understanding and overcoming resistance mechanisms to Ixazomib, such as the upregulation of proteasome subunits or activation of alternative survival pathways, is crucial for developing strategies to enhance its long-term efficacy [, ].

Bortezomib (Velcade)

Compound Description: Bortezomib is a first-generation, intravenous proteasome inhibitor that binds to the 26S proteasome, inhibiting its chymotrypsin-like activity. It is FDA-approved for treating multiple myeloma and mantle cell lymphoma. []

Carfilzomib (Kyprolis)

Compound Description: Carfilzomib is a second-generation, irreversible proteasome inhibitor administered intravenously. It is FDA-approved for treating relapsed and refractory multiple myeloma. []

Relevance: Similar to Ixazomib, Carfilzomib is a more potent proteasome inhibitor compared to Bortezomib. It offers an alternative treatment option for patients with multiple myeloma. []

Lenalidomide (Revlimid)

Compound Description: Lenalidomide is an immunomodulatory drug with direct anti-tumor activity. It is frequently used in combination with proteasome inhibitors, including Ixazomib, for treating multiple myeloma. [, , ]

Relevance: Lenalidomide is often combined with Ixazomib in multiple myeloma treatment regimens. The combination demonstrates synergistic effects, leading to improved clinical outcomes. [, , ]

Dexamethasone

Compound Description: Dexamethasone is a potent glucocorticoid with anti-inflammatory and immunosuppressive properties. It is commonly included in combination therapies for multiple myeloma, including regimens involving Ixazomib. [, , ]

Relevance: Dexamethasone complements the anti-myeloma activity of Ixazomib and Lenalidomide, enhancing treatment efficacy. The triplet combination is a cornerstone of many treatment protocols for multiple myeloma. [, , ]

Belinostat (Beleodaq)

Compound Description: Belinostat is a histone deacetylase inhibitor (HDACi) that inhibits the enzymatic activity of histone deacetylases. [, ]

Relevance: Belinostat synergizes with Ixazomib in lymphoma cells, enhancing its anti-tumor effects. The combination alters gene expression profiles, downregulating pro-survival pathways and inducing apoptosis. [, ]

AZD7762

Compound Description: AZD7762 is a potent and selective inhibitor of checkpoint kinase 1 (CHK1). []

Relevance: Similar to Belinostat, AZD7762 exhibits synergistic effects when combined with Ixazomib in lymphoma cells. The combination impacts cell cycle regulation and chromatin modification. []

N-Acetyl Cysteine (NAC)

Compound Description: N-Acetyl Cysteine is a precursor to glutathione, a potent antioxidant. It is known to counteract oxidative stress. []

Relevance: N-Acetyl Cysteine can abrogate Ixazomib-induced apoptosis and oxidative stress in lymphoma cell lines. This suggests that oxidative stress plays a role in the mechanism of action of Ixazomib. []

AMD3100 (Plerixafor)

Compound Description: AMD3100 is a bicyclam antagonist of the CXCR4 chemokine receptor. It is FDA-approved to mobilize hematopoietic stem cells for autologous transplantation in patients with multiple myeloma and non-Hodgkin lymphoma. []

Relevance: Both AMD3100 and Ixazomib can mobilize hematopoietic stem cells, although their mechanisms of action differ. AMD3100 acts by disrupting the interaction between CXCR4 and its ligand, CXCL12, while Ixazomib mobilizes HSPCs through proteasome inhibition and modulation of adhesion molecules. []

Properties

CAS Number

1072833-77-2

Product Name

Ixazomib

IUPAC Name

[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

Molecular Formula

C14H19BCl2N2O4

Molecular Weight

361.02866

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)/t12-/m0/s1

InChI Key

MXAYKZJJDUDWDS-LBPRGKRZSA-N

SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Solubility

soluble in DMSO, not soluble in water.

Synonyms

MLN2238; MLN-2238; MLN 2238; Ixazomib. Trade name: Ninlaro.

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Isomeric SMILES

B([C@H](CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.